molecular formula C19H17N5O B2777257 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396874-77-3

4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2777257
CAS No.: 1396874-77-3
M. Wt: 331.379
InChI Key: VCQAQXIMGIFFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with an imidazolylmethyl group and a pyrazolo[1,5-a]pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(21-11-17-12-22-24-9-2-1-3-18(17)24)16-6-4-15(5-7-16)13-23-10-8-20-14-23/h1-10,12,14H,11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQAQXIMGIFFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazolo[1,5-a]pyridine moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The benzamide core is synthesized via coupling reactions between a benzoic acid derivative and an amine-containing pyrazolo[1,5-a]pyridine precursor. Key methods include:

Reaction TypeConditions/CatalystsYield/SelectivitySource
Ullman Coupling3-Bromobenzoic acid + 4-nitro-1H-pyrazole, Cu catalyst, DMSO, 80°C~75%
Amide Formation (EDC/HATU)Carboxylic acid + amine, HATU/EDC, DMF, DIEA, rt66–88%
HydrogenationPd/C, H<sub>2</sub> (1 atm), MeOH/EtOAc>90%

Mechanistic Insight :

  • Ullman coupling facilitates N-arylation of pyrazole derivatives with brominated benzoic acids, forming intermediates for subsequent amidation .

  • HATU-mediated amidation ensures efficient coupling between the benzoic acid and the pyrazolo[1,5-a]pyridinemethylamine .

Imidazole Functionalization

The imidazole ring undergoes alkylation and substitution reactions due to its nucleophilic nitrogen atoms.

Reaction TypeConditions/CatalystsOutcomeSource
N-AlkylationBenzyl chloride derivative + imidazole, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C4-Methylimidazol-1-yl substitution
Mannich ReactionImidazole + formaldehyde + secondary amine, EtOH, refluxAminomethylation at N1

Key Observations :

  • Alkylation at the imidazole N1 position is favored due to steric and electronic factors .

  • Ionic liquid catalysts (e.g., [bmim]PF<sub>6</sub>) enhance regioselectivity in heterocyclic substitutions .

Pyrazolo[1,5-a]pyridine Modifications

The pyrazolo[1,5-a]pyridine moiety participates in electrophilic aromatic substitution and cross-coupling reactions.

Reaction TypeConditions/CatalystsYieldSource
Suzuki CouplingBoronic acid + bromopyrazolo[1,5-a]pyridine, Pd(PPh<sub>3</sub>)<sub>4</sub>, dioxane70–85%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → rt45–65%

Regioselectivity :

  • Electron-deficient pyrazolo[1,5-a]pyridine rings direct electrophiles to the C3 position .

  • Pd-catalyzed cross-couplings enable diversification at the C5/C7 positions .

Stability and Degradation Pathways

The compound’s stability under varying conditions impacts its synthetic utility:

ConditionObservationSource
Acidic HydrolysisAmide bond cleavage at pH < 2, 80°C
Oxidative StressImidazole ring oxidation with H<sub>2</sub>O<sub>2</sub>, forming imidazolone
Thermal DecompositionDegradation above 200°C (TGA data for analogs)

Analytical Characterization

Critical techniques for reaction monitoring and validation:

TechniqueApplicationSource
HPLC-MSPurity assessment (>95%), MW confirmation
<sup>1</sup>H/<sup>13</sup>C NMRStructural elucidation of imidazole and pyrazolo[1,5-a]pyridine substituents
X-ray CrystallographyConfirmation of regiochemistry in Ullman-coupled intermediates

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis:

  • Solvent Selection : DMF or acetonitrile for amidation; ethanol/water mixtures for eco-friendly steps .

  • Catalyst Recycling : Copper triflate and [bmim]PF<sub>6</sub> reused ≥4 cycles without efficiency loss .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have indicated that compounds similar to 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exhibit promising anticancer properties. The compound's structural attributes allow it to interact with various cancer-related targets.

Case Studies:

  • Imidazolylpyrrolone-Based Small Molecules : Research has shown that imidazolyl derivatives possess anticancer activity through the inhibition of key proteins involved in tumor growth. A study published in November 2022 highlighted a series of novel compounds that demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications similar to those found in our compound could enhance efficacy against tumors .

Antiviral Properties

The compound also shows potential as an antiviral agent. The unique structure allows for interaction with viral proteins, potentially inhibiting their function.

Notable Findings:

  • Antiviral Efficacy Against Influenza and Herpes Simplex Virus : A comprehensive study indicated that pyrazole derivatives, including those related to our compound, exhibited significant antiviral activity against influenza virus strains and herpes simplex virus type 1. The mechanism involves disruption of viral replication processes .

Modulation of Biological Pathways

The inhibition of specific kinases has emerged as a key strategy in drug development. The compound may serve as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in inflammatory responses and certain cancers.

Research Insights:

  • IRAK4 Inhibition : Patents have documented the use of pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 modulators. Such compounds can be pivotal in developing therapies for diseases where inflammation plays a critical role .

Mechanism of Action

The mechanism by which 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. The imidazole and pyrazolo[1,5-a]pyridine rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their synthetic routes, and functional differences:

Compound Name/ID Core Structure Key Substituents Synthesis Yield/Purity Key Findings
Target Compound Benzamide Imidazolylmethyl, pyrazolo[1,5-a]pyridin-3-ylmethyl Not reported Likely synthesized via amide coupling; no direct activity data
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Pir-14-3 (11)) Pyrazolo[1,5-a]pyrimidine 3-(4-Methoxyphenyl), 5-isopropyl, N-(3-imidazolylpropyl) 38% yield, 99% HPLC purity Optimized for aryl hydrocarbon receptor binding; improved solubility via methoxy
D819 Benzamide Trifluoromethyl, pyrazolo[1,5-a]pyrimidin-6-yl ethynyl, imidazolyl-trifluoromethyl Not reported Enhanced lipophilicity from CF₃; ethynyl linker may improve rigidity
5-(4-Bromophenyl)-N-[3-(imidazolyl)propyl]-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine carboxamide 4-Bromophenyl, 7-CF₃, propyl-imidazole CAS: 333763-97-6 Bromophenyl enhances π-π interactions; CF₃ increases metabolic stability
Compound 20 (pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine) Fused pyrido-pyrazolopyrimidine Methyl, phenyl Confirmed via elemental analysis Broader fused ring system may influence DNA intercalation potential

Structural and Functional Differences

  • Core Heterocycles: The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine in and , altering electronic properties and binding specificity.
  • Linker Groups : The target’s benzamide linker contrasts with ethynyl () or propyl () bridges, affecting conformational flexibility and steric bulk.
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃ in ) : Improve metabolic stability and lipophilicity but may reduce solubility .
    • Methoxy Groups () : Enhance solubility and hydrogen bonding capacity .
    • Bromophenyl () : Facilitates aromatic interactions in hydrophobic binding pockets .

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics and kinase inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can be represented as follows:

C18H19N7O\text{C}_{18}\text{H}_{19}\text{N}_{7}\text{O}

This compound primarily acts as an inhibitor for various kinases, including BCR-ABL and CSNK2. The imidazole and pyrazolo[1,5-a]pyridine moieties are crucial for its binding affinity and inhibitory activity.

BCR-ABL Kinase Inhibition

Research has shown that derivatives of this compound exhibit potent inhibitory activity against BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). For instance, one study reported that certain derivatives demonstrated IC50 values in the nanomolar range against BCR-ABL kinase, indicating strong inhibitory potential .

CSNK2 Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing selective CSNK2 inhibitors. The compound's ability to form hydrogen bonds with key residues in the ATP-binding pocket enhances its potency against CSNK2 .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the imidazole and pyrazolo rings can significantly affect potency and selectivity.

Key Findings

  • Substituent Variations : Altering substituents on the pyrazolo ring can lead to improved potency. For example, introducing electron-withdrawing groups has been shown to enhance inhibitory activity against BCR-ABL .
  • Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in specific positions contributes to binding affinity. Crystallographic studies have confirmed that certain configurations provide optimal interactions with target kinases .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of various derivatives on human cancer cell lines. One notable derivative demonstrated IC50 values below 100 nM against cervical cancer cells, indicating significant anticancer potential .

Case Study 2: Anti-Candida Activity

In vitro studies assessed the anti-Candida properties of related compounds featuring the imidazole moiety. These compounds exhibited promising results against fluconazole-resistant strains, with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .

Data Tables

CompoundTarget KinaseIC50 (nM)Activity Type
4aBCR-ABL50Inhibitor
4bCSNK230Inhibitor
4cCandida spp.20Antifungal

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between benzamide precursors and heterocyclic amines (e.g., pyrazolo[1,5-a]pyridine derivatives) under controlled conditions.
  • Functional group transformations , such as methylation or substitution at the imidazole and pyrazole positions .
  • Purification methods : Column chromatography (e.g., silica gel) is commonly used to isolate the final product, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) .
  • Key reagents : Hydrazine hydrate, trifluoroacetic acid (TFA), and coupling agents like HATU or EDC may be employed to facilitate amide bond formation .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectra confirm the presence of methylene bridges (e.g., 4-((1H-imidazol-1-yl)methyl)) and aromatic protons in the pyrazolo[1,5-a]pyridine core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., observed m/z ≈ 420–520 Da range for similar benzamide derivatives) .
  • X-ray crystallography (if applicable): Resolves stereochemistry and confirms non-planar conformations of the imidazole-pyrazole scaffold .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

  • Kinase inhibition assays : Target kinases (e.g., CDK9, Bcr-Abl) using fluorescence-based or radiometric methods to measure IC50_{50} values .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., leukemia, solid tumors) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like MYC transcriptional network components .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Core modifications : Introduce substituents at the pyrazolo[1,5-a]pyridine 3- or 7-positions (e.g., trifluoromethyl, propyl groups) to enhance hydrophobic interactions with kinase pockets .
  • Linker optimization : Replace the methylene bridge with ethynyl or piperazine groups to improve conformational flexibility and target engagement .
  • Bioisosteric replacements : Substitute the benzamide moiety with sulfonamide or thiazole derivatives to mitigate metabolic instability .
  • Data-driven prioritization : Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. How should researchers address discrepancies in biological activity data across similar compounds?

  • Control experiments : Validate assay reproducibility using reference inhibitors (e.g., imatinib for Bcr-Abl) and ensure consistent cell passage numbers .
  • Metabolic stability testing : Compare hepatic microsomal half-lives (e.g., human vs. mouse) to rule out species-specific degradation .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan®) to identify unintended interactions that may confound results .

Q. What strategies are effective in overcoming resistance mutations (e.g., Bcr-Abl T315I) during drug development?

  • Covalent inhibitors : Design electrophilic warheads (e.g., acrylamides) targeting cysteine residues near mutation sites .
  • PROTACs : Incorporate ubiquitin-ligase ligands (e.g., thalidomide analogs) to degrade resistant kinase variants via the proteasome .
  • Combination therapy : Pair with allosteric inhibitors (e.g., GNF-2) to suppress compensatory signaling pathways .

Q. How can computational methods enhance the understanding of this compound’s mechanism?

  • Molecular dynamics simulations : Analyze conformational changes in kinase domains (e.g., CDK9) upon binding to identify critical hydrogen bonds or π-π interactions .
  • Free energy perturbation (FEP) : Predict binding affinity changes for SAR-guided substitutions .
  • ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and CYP450 interactions early in development .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determine melting points and thermal decomposition profiles .
  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic stress to identify labile functional groups .

Q. How can researchers resolve synthetic challenges, such as low yields in coupling reactions?

  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2, Xantphos) for Suzuki-Miyaura cross-couplings .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for heterocyclic condensations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.